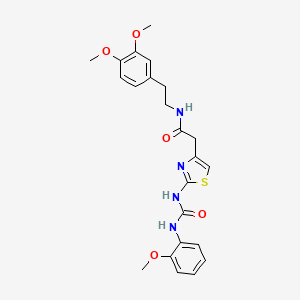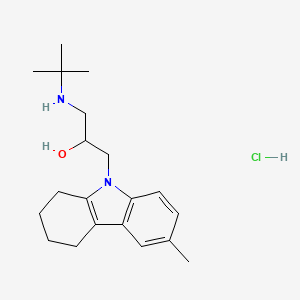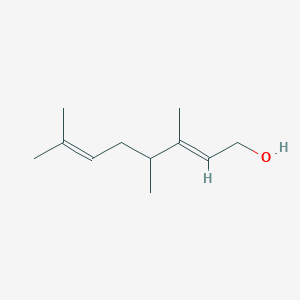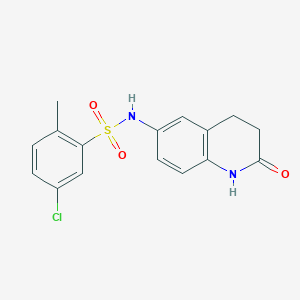
N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound , involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids. This process allows for the creation of a series of compounds with potential biological activities. The synthesis is part of a broader effort to explore the chemical space around thiazole acetamides for their potential use in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, reveals that the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings. This arrangement influences the overall shape of the molecule and its potential interactions with biological targets. In the crystal form, molecules are linked into inversion dimers through N—H⋯N hydrogen bonds, and the stability of the crystal packing is enhanced by C—H⋯π and π—π interactions .
Chemical Reactions Analysis
The chemical reactivity of thiazole acetamide derivatives is not directly discussed in the provided papers. However, the biological activity assays suggest that these compounds are capable of interacting with biological enzymes such as urease, indicating that they can participate in specific chemical reactions within a biological context. The urease inhibition activity, in particular, suggests that these compounds can effectively bind and potentially inhibit the function of the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of the thiazole acetamide derivatives are inferred from their biological activity profiles and molecular structure. The compounds exhibit moderate to good activities in various bioassays, including antioxidant, antibacterial, and urease inhibition activities. The presence of specific functional groups, such as the methoxyphenyl moiety, appears to enhance these activities, suggesting that these groups are influential in determining the physical and chemical properties of the molecules. The molecular docking studies imply that the physical interaction between the compounds and the urease enzyme is primarily through hydrogen bonding, which is crucial for their inhibitory activity .
The studies on thiazole acetamide derivatives have shown that these compounds possess a range of biological activities, which could be beneficial in the development of new therapeutic agents. The most significant activity observed was urease inhibition, where the compounds outperformed the standard used in the assays. The case of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide stands out as it was found to be the most active compound in this regard. The molecular docking studies provided insights into the mechanism of action, revealing that the non-metallic active site of the urease enzyme is the target for these compounds .
In another study, novel thiazolidin derivatives exhibited both antioxidant and anti-inflammatory activities. Compounds such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide showed good efficacy in DPPH radical scavenging and other assays, highlighting the potential of these molecules in addressing oxidative stress and inflammation-related conditions .
The provided data does not include direct information on the specific compound "N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide," but the studies on related thiazole acetamide derivatives offer valuable insights into the chemical behavior and potential applications of similar compounds in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research involving similar compounds, such as a series of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl) acetamido]-3-cephem-4-carboxylates, has demonstrated broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. These findings suggest potential applications in developing new antimicrobial agents (Maier et al., 1986).
Analgesic Properties
Compounds with acetamide structures, such as capsaicinoids, have been studied for their analgesic properties. For example, the crystal structure analysis of a related compound revealed insights into its potential as a potent analgesic (Park et al., 1995).
Synthesis Methodologies
The synthesis of novel compounds with complex acetamide structures offers insights into chemical methodologies that could be applicable to the compound . For instance, novel synthesis approaches have been explored for benzodifuranyl, triazines, and other heterocyclic compounds, providing a foundation for the synthesis of related acetamide derivatives (Abu‐Hashem et al., 2020).
Biological Activities
The study of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their antioxidant and anti-inflammatory properties showcases the broad biological activities that similar compounds can exhibit. These activities suggest potential research applications in understanding disease mechanisms and developing therapeutic agents (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-30-18-7-5-4-6-17(18)26-22(29)27-23-25-16(14-33-23)13-21(28)24-11-10-15-8-9-19(31-2)20(12-15)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDAAZCWPPJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)
![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)


![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)
![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone](/img/structure/B2500641.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)
![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)
